molecular formula C14H17N3O2S B2768262 N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 1903152-92-0

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2768262
CAS No.: 1903152-92-0
M. Wt: 291.37
InChI Key: JALADTRPTVANEE-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of positive allosteric modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system.

Scientific Research Applications

Corrosion Inhibition

Compounds within the same family as N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide have been studied for their corrosion inhibiting effects. Specifically, benzothiazole derivatives have shown significant corrosion inhibition efficiency for carbon steel in a 1 M HCl solution, indicating potential applications in corrosion prevention technologies (Hu et al., 2016).

Anti-Inflammatory and Anti-Tumor Activities

Another area of application is in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with acid chlorides of 3- or 4-(N,N-dimethylamino)benzoic acid, has led to products with anti-inflammatory activity. These findings could inform the design of new therapeutic agents (Lynch et al., 2006).

Antibiotic Resistance Combat

The synthesis of polyamino geranic acid derivatives, utilizing benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent, has been explored for its significant role in decreasing antibiotic resistance in Gram-negative bacterial strains. This application is crucial in the ongoing fight against multidrug-resistant bacterial infections (Brunel et al., 2013).

Tumor Pharmacokinetics and Antitumor Activity

Studies on a series of benzonaphthyridine anti-cancer agents, including analogs of this compound, have demonstrated curative activity against specific adenocarcinomas in mice. These findings highlight the potential of such compounds in cancer chemotherapy, especially considering their unique tumor pharmacokinetics (Lukka et al., 2012).

Novel Synthesis and Antimicrobial Agents

Additionally, the synthesis of novel thiazolidinone derivatives, including those related to this compound, has shown promising antimicrobial activity against a range of bacterial and fungal strains. This research direction is vital for the development of new antimicrobial agents to address the challenge of emerging drug-resistant pathogens (Patel et al., 2012).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-17(2)9-7-15-13(18)11-3-5-12(6-4-11)19-14-16-8-10-20-14/h3-6,8,10H,7,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALADTRPTVANEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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